1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid is a synthetic organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.7]undecane-2-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and drug development.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-15(16)8-6-4-5-7-9-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
HVPDPUAVPAAYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCCCCC2)C(=O)O |
Origin of Product |
United States |
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